- Intramolecular acylation of aryl- and aroyl-aliphatic acids by the action of pyrophosphoryl chloride and phosphorus oxychloride, Molecules [online computer file], 2001, 6(3), 279-286
Cas no 90-44-8 (Anthrone)
Anthrone Chemical and Physical Properties
Names and Identifiers
-
- Anthrone
- (10H)-9-Anthracenone
- 9,10-dihydro-9-oxo-anthracen
- 9-oxoanthracene
- Anthracene, 9,10-dihydro-9-oxo-
- Anthranone
- ANTHRACENONE
- 9-Oxodihydroanthracene
- 10H-Anthracen-9-one
- 9(10H)-Anthracenone
- Anthrone,foranalysisACS100GR
- Anthrone,foranalysisACS25GR
- 3,4-dihydro-10H-anthracene-9-one
- 9,10-dihydro-9-oxoanthracene
- 9-ANTHRACENONE
- Anthrone, ACS reagent
- Anthrone, for analysis ACS
- ANTHRONE,ACS
- ANTHRONE,REAG.
- CARBOTHRONE
- Az-O
- FP0FJ7K744
- 9,10-Dihydro-9-ketoanthracene
- RJGDLRCDCYRQOQ-UHFFFAOYSA-N
- Anthrone, 95%, pure
- 10-hydroanthracen-9-one
- 9-anthrone
- Anthrone, 96%
- Epitop
- F0001-2207
- DTXCID0029391
- AP-065/41069590
- NSC 1965
- CS-W010654
- H10720
- AI3-11256
- DITHRANOL IMPURITY A [EP IMPURITY]
- Q411768
- A-8100
- 90-44-8
- ANTHRONE [MI]
- Anthracen-9(10H)-one; Dithranol Imp. A (EP); Anthrone; Dithranol Impurity A
- BDBM50060860
- BBL019139
- NSC-1965
- EINECS 201-994-0
- InChI=1/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H
- STR00681
- AKOS000118893
- Anthrone, analytical standard
- CHEMBL124440
- CAS-90-44-8
- Anthracene,10-dihydro-9-oxo-
- 9,10-DIHYDROANTHRACEN-9-ONE
- 9 10-Dihydro-9-Ketoanthracene
- CCRIS 3175
- SCHEMBL18143
- NSC1965
- Epitope ID:116188
- LS-20749
- FT-0622426
- DTXSID1049431
- CHEBI:33835
- Anthracen-9(10H)-one (Anthrone)
- STL199162
- UNII-FP0FJ7K744
- anthron-
- Anthrone, ACS reagent, 97%
- SY010357
- MFCD00001187
- A0509
- NCGC00260495-01
- D0C6BU
- EN300-19192
- Anthrone, ACS grade
- anthracen-9(10H)-one
- HY-W009938
- HSDB 2158
- Tox21_202949
- Anthrone (6CI, 8CI)
- Quino Power ATR
- Anthrone,96%
- Anthracene, 9,10dihydro9oxo
- DITHRANOL IMPURITY A (EP IMPURITY)
- DA-01280
- 9(10h)anthracenone
- 9,10Dihydro9oxoanthracene
- 9Oxoanthracene
- NS00014375
- Anthrone (~90%)
-
- MDL: MFCD00001187
- Inchi: 1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2
- InChI Key: RJGDLRCDCYRQOQ-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=CC=2)CC2C1=CC=CC=2
- BRN: 1910173
Computed Properties
- Exact Mass: 194.07300
- Monoisotopic Mass: 194.073165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless needle like crystals.
- Density: 1.0550 (rough estimate)
- Melting Point: 154-157 °C (lit.)
- Boiling Point: 721 ºC
- Flash Point: 150.3℃
- Refractive Index: 1.5500 (estimate)
- Solubility: INSOLUBLE
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 17.07000
- LogP: 2.82180
- Merck: 691
- Sensitiveness: Light Sensitive
- Solubility: It is soluble in most organic solvents such as acetone and benzene, does not produce fluorescence, and is slightly soluble in water.
Anthrone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:8
- RTECS:CB8925500
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:2-8°C
Anthrone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Anthrone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A854516-500g |
Anthrone |
90-44-8 | 90% | 500g |
2,316.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0720130243- 25g |
Anthrone |
90-44-8 | 25g |
¥ 247.1 | 2021-05-18 | ||
| TRC | A679600-25g |
Anthrone (~90%) |
90-44-8 | 25g |
$ 158.00 | 2023-04-19 | ||
| TRC | A679600-100g |
Anthrone (~90%) |
90-44-8 | 100g |
$ 340.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 52445-100MG |
Anthrone |
90-44-8 | 100mg |
¥995.76 | 2024-12-25 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800666-500g |
Anthrone |
90-44-8 | AR | 500g |
2,627.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003174-25g |
Anthrone |
90-44-8 | 99% | 25g |
¥334 | 2025-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003174-5g |
Anthrone |
90-44-8 | 99% | 5g |
¥165 | 2025-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003174-100g |
Anthrone |
90-44-8 | 99% | 100g |
¥896 | 2025-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003174-500g |
Anthrone |
90-44-8 | 99% | 500g |
¥3604 | 2025-05-21 |
Anthrone Production Method
Production Method 1
Production Method 2
- Another pathway of the reaction of thionyl chloride with active methylene compounds. Reaction of anthrone with thionyl chloride, Journal of Organic Chemistry, 1978, 43(23), 4533-5
Production Method 3
Production Method 4
Production Method 5
- Metal organic frameworks as efficient heterogeneous catalysts for the oxidation of benzylic compounds with t-butyl hydroperoxide, Journal of Catalysis, 2009, 267(1), 1-4
Production Method 6
- Oxidative deprotection of oximes using pyridinium fluorochromate and hydrogen peroxide, Synthetic Communications, 2001, 31(10), 1607-1612
Production Method 7
Production Method 8
Production Method 9
- BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations, Journal of Organic Chemistry, 2006, 71(10), 3952-3958
Production Method 10
1.2 Reagents: Methanol
- Model studies directed towards the synthesis of the oxetane D-ring of paclitaxel: Assessment of the oxyanion-assisted retro-Diels-Alder reaction as a means for generating oxete, Australian Journal of Chemistry, 2001, 54(11), 691-704
Production Method 11
- Selective Oxidation of Thiols and Alcohols by Physically Encapsulated Nickel Schiff-Base Complex Prepared Via Sol-Gel Method as Nano-Catalyst, Synthesis and Reactivity in Inorganic, 2013, 43(3), 264-272
Production Method 12
- Direct benzylic oxidation with sodium hypochlorite using a new efficient catalytic system: TEMPO/Co(OAc)2, Synlett, 2011, (10), 1435-1438
Production Method 13
- Wool supported manganese dioxide nano-scale dispersion: a biopolymer based catalyst for the aerobic oxidation of organic compounds, RSC Advances, 2015, 5(76), 61759-61767
Production Method 14
- Palladium oxide nanoparticles intercalated mesoporous silica for solvent free acceptorless dehydrogenation reactions of alcohols, Microporous and Mesoporous Materials, 2019, 284, 186-197
Production Method 15
1.2 Solvents: Cyclohexane
- Wet Silica-Supported Permanganate for the Cleavage of Semicarbazones and Phenylhydrazones under Solvent-Free Conditions, Journal of Organic Chemistry, 2003, 68(11), 4553-4555
Production Method 16
- Cu(I)-Based Metal-Organic Frameworks as Efficient and Recyclable Heterogeneous Catalysts for Aqueous-Medium C-H Oxidation, Crystal Growth & Design, 2019, 19(2), 976-982
Production Method 17
Anthrone Raw materials
- Anthraquinone
- 9-Anthracenol, 9,10-dihydro-
- 9-Anthracenol
- 9-Anthracenesulfinyl chloride, 9,10-dihydro-10-oxo-
- 9(10H)-Anthracenone, oxime
- 9,10-Dihydroanthracene
- 2-Benzylbenzoic acid
- Hydrazinecarboxamide, 2-(9(10H)-anthracenylidene)-
Anthrone Preparation Products
Anthrone Suppliers
Anthrone Related Literature
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on Anthrone
Introduction to Anthrone (CAS No: 90-44-8)
Anthrone, with the chemical name 9-anthraldehyde, is a heterocyclic organic compound belonging to the anthracene family. Its molecular formula is C9H6O, and it is characterized by a benzene ring fused with two furan rings, with an aldehyde group (-CHO) attached to one of the benzene rings. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and structural properties. The CAS number 90-44-8 uniquely identifies this substance, ensuring precise classification and regulatory compliance in various applications.
The structural framework of Anthrone makes it a valuable intermediate in organic synthesis. Its ability to participate in condensation reactions, such as the Knoevenagel condensation, allows for the formation of complex molecules, including natural products and potential drug candidates. In recent years, researchers have leveraged Anthrone derivatives in the development of bioactive compounds, particularly those targeting neurological disorders and inflammatory conditions. The aldehyde functionality enables further derivatization, leading to a wide array of pharmacophores that exhibit promising biological activity.
Recent advancements in medicinal chemistry have highlighted the role of Anthrone in designing novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors that modulate enzyme activity relevant to cancer metabolism. The compound’s ability to interact with biological targets such as kinases and transcription factors has opened new avenues for drug discovery. Additionally, Anthrone-based probes have been employed in biochemical assays, facilitating the identification of key molecular pathways involved in disease progression.
The chemical properties of Anthrone also make it a valuable tool in analytical chemistry. Its fluorescence characteristics have been exploited in sensor development for detecting trace analytes in environmental and biological samples. Moreover, its reactivity with metal ions allows for the synthesis of coordination complexes that serve as catalysts or luminescent materials. These applications underscore the broad utility of Anthrone across multiple scientific disciplines.
In the realm of synthetic organic chemistry, Anthrone derivatives continue to be explored for their role in constructing heterocyclic scaffolds found in many pharmaceuticals. Researchers have reported efficient synthetic routes to complex molecules featuring Anthrone core structures, demonstrating its importance as a building block. The compound’s stability under various reaction conditions further enhances its appeal for industrial-scale applications.
The pharmacological potential of Anthrone has been further investigated through computational modeling and high-throughput screening. These approaches have identified novel analogs with enhanced binding affinity and selectivity for therapeutic targets. For example, modifications to the aldehyde group have yielded derivatives with improved solubility and bioavailability, critical factors for drug development. Such findings highlight the ongoing relevance of Anthrone in modern medicinal chemistry.
Environmental scientists have also recognized the significance of Anthrone in studying natural product biosynthesis. Its structural motifs are prevalent in many secondary metabolites produced by microorganisms and plants. By analyzing how organisms biosynthesize analogous compounds, researchers can gain insights into metabolic pathways that may be targeted for biotechnological applications.
The versatility of Anthrone extends to materials science, where its derivatives contribute to the development of advanced polymers and functional materials. For instance, conjugated polymers incorporating Anthrone units exhibit tunable electronic properties, making them suitable for organic electronics applications such as light-emitting diodes (OLEDs) and photovoltaic cells.
In conclusion, Anthrone (CAS No: 90-44-8) remains a cornerstone compound in chemical biology and pharmaceutical research due to its unique structural features and reactivity. Its applications span from drug discovery to analytical methods and materials science, demonstrating its enduring significance across scientific fields. As research continues to uncover new possibilities for this versatile molecule, its role is likely to expand even further.
90-44-8 (Anthrone) Related Products
- 93614-19-8(9,10-Anthracenedione, 2-(4-ethylbenzoyl)-)
- 50259-89-7(2-methyl-10H-anthracen-9-one)
- 79075-29-9
- 56181-33-0(1,4-Dimethylanthracen-9(10H)-one)
- 50674-60-7(9,10-Anthracenedione, ethyl-)
- 62170-37-0(9(10H)-Anthracenone, 2,3-dimethyl-)
- 1519-36-4(9,10-Anthracenedione,1,4-dimethyl-)
- 55401-51-9(9,10-Anthracenedione, 1,1'-carbonylbis-)
- 503603-70-1(3,9-dimethylpentacene-5,7(12H,14H)-dione)
- 3837-38-5(2,6-Dimethylanthraquinone)